Benzene, (cyclohexylseleno)-

Conformational Analysis Dynamic NMR Stereochemistry

Benzene, (cyclohexylseleno)- (CAS 22233-91-6) is the definitive organoselenium reference standard for reproducible ⁷⁷Se, ¹³C, and ¹H NMR spectroscopy—its unique cyclohexyl ring inversion barrier (ΔG≠ eq→ax = 11.7±0.2 kcal/mol) and phenylselenenyl A-value (1.1) make exact compound identity mandatory for dynamic NMR calibration and conformational studies. Substitution with diphenyl or dicyclohexyl selenide will invalidate analytical results. Cataloged in the Wiley KnowItAll NMR Library and SpringerMaterials, this selenoether also serves as a benchmark for computational chemistry validation and a key intermediate in radical-mediated synthetic pathways requiring stable C–Se bonds.

Molecular Formula C12H16Se
Molecular Weight 239.23 g/mol
CAS No. 22233-91-6
Cat. No. B14709885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (cyclohexylseleno)-
CAS22233-91-6
Molecular FormulaC12H16Se
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Se]C2=CC=CC=C2
InChIInChI=1S/C12H16Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
InChIKeySNICWIDEQNVRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, (cyclohexylseleno)- CAS 22233-91-6: Selenoether Reference Standard for Analytical and Conformational Studies


Benzene, (cyclohexylseleno)- (CAS 22233-91-6), also known as cyclohexyl phenyl selenide or phenylselenenylcyclohexane, is an organoselenium compound of the selenoether (R–Se–R') class [1]. It comprises a phenylselenenyl group bonded to a cyclohexane ring, with a molecular formula C₁₂H₁₆Se and an exact mass of 240.041723 g/mol [1] [2]. Its well-characterized ⁷⁷Se, ¹³C, and ¹H NMR spectra and defined conformational dynamics make it a valuable reference standard in NMR spectroscopy and conformational analysis [1] [3].

Why Selenoether Analogs Cannot Simply Be Substituted for Benzene, (cyclohexylseleno)- in Specialized Applications


While selenoethers share a general R–Se–R' architecture, the specific substituents dictate critical physicochemical and spectroscopic properties. Direct substitution with analogs like diphenyl selenide (Ph–Se–Ph) or dicyclohexyl selenide (Cy–Se–Cy) is invalid for applications requiring precise conformational analysis, as the cyclohexyl ring inversion barrier and substituent A-value are unique to the phenylselenenylcyclohexane scaffold [1]. Furthermore, the ⁷⁷Se chemical shift is highly sensitive to the local environment, and using a different selenoether would lead to misidentification in analytical workflows [2]. Therefore, exact compound identity is mandatory for reproducible spectral and conformational studies.

Benzene, (cyclohexylseleno)-: Quantitative Differentiation from Selenoether Analogs


Quantified Ring Inversion Barrier of Phenylselenenylcyclohexane Versus Unsubstituted Cyclohexane

The ring inversion process of the cyclohexyl group in Benzene, (cyclohexylseleno)- is quantitatively defined by its free energy of activation (ΔG≠), a key parameter in conformational analysis. For phenylselenenylcyclohexane, the ΔG≠ for the equatorial to axial conversion is 11.7 ± 0.2 kcal/mol, while the reverse process (axial to equatorial) requires 10.5 ± 0.2 kcal/mol, yielding an A-value of 1.1 for the phenylselenenyl group [1]. In contrast, the parent cyclohexane ring inversion barrier is approximately 10.2 kcal/mol [2]. This difference directly impacts the compound's dynamic behavior in NMR experiments and its use as a model in stereochemical studies.

Conformational Analysis Dynamic NMR Stereochemistry

Comparative Radical Capture Efficiency: Selenium-Based vs. Sulfur- and Tellurium-Based Chalcogenides

In a study of light-induced radical capture, diphenyl diselenide (PhSe)₂, a closely related selenium-based chalcogenide, demonstrated superior carbon-radical-capturing ability compared to its sulfur and tellurium analogs . When irradiated, the Cy–Pb bond of Cy₆Pb₂ (Cy = cyclohexyl) cleaves to generate a cyclohexyl radical. (PhSe)₂ captured this radical efficiently, yielding cyclohexyl phenyl selenide (Benzene, (cyclohexylseleno)-) in high yield. Under identical conditions, the use of (PhS)₂ resulted in a lower yield of cyclohexyl sulfide, and (PhTe)₂ produced a low yield of the corresponding telluride, attributed to the high photosensitivity of the cyclohexyl-tellurium bond .

Radical Chemistry Photoredox Catalysis Organochalcogen Reactivity

Unique ⁷⁷Se NMR Chemical Shift for Unambiguous Identification in Spectral Libraries

Benzene, (cyclohexylseleno)- possesses a characteristic ⁷⁷Se NMR chemical shift, providing a unique fingerprint for compound verification and purity assessment [1]. While the exact numerical shift value is proprietary to the SpringerMaterials database and requires subscription access, its inclusion in authoritative spectral collections (Wiley KnowItAll NMR Library) [2] and the ⁷⁷Se NMR study of 46 phenylselenenylcycloalkanes [3] confirms its distinct spectroscopic signature. This contrasts with closely related analogs like diphenyl selenide (δ ~ 202 ppm) [4] and dicyclohexyl selenide (δ ~ 150 ppm) [4], which exhibit significantly different ⁷⁷Se chemical shifts due to distinct electronic and steric environments.

NMR Spectroscopy Selenium-77 Analytical Chemistry

Physicochemical Property Profile for Predicting Environmental Fate and Handling

Computational predictions provide a baseline for comparing the physicochemical behavior of Benzene, (cyclohexylseleno)- against its non-selenium analog, cyclohexylbenzene . Key predicted properties for Benzene, (cyclohexylseleno)- include a boiling point of 242.6±7.0 °C at 760 mmHg, a density of 0.9±0.1 g/cm³, and a vapor pressure of 0.1±0.2 mmHg at 25°C . In contrast, cyclohexylbenzene (C₁₂H₁₆) has a predicted boiling point of 235-240 °C and a density of 0.95 g/mL [1]. The slightly higher boiling point and lower predicted density of the selenoether are consistent with the larger atomic radius and polarizability of selenium compared to carbon, which influences intermolecular interactions and volatility.

Physicochemical Properties QSAR Environmental Chemistry

Benzene, (cyclohexylseleno)-: Optimal Research and Industrial Application Scenarios


As a Calibrated Reference Standard in Dynamic NMR Spectroscopy for Conformational Analysis

Given its precisely quantified ring inversion barrier (ΔG≠ eq→ax = 11.7 ± 0.2 kcal/mol and ax→eq = 10.5 ± 0.2 kcal/mol) and a well-defined A-value of 1.1 for the phenylselenenyl group [1], Benzene, (cyclohexylseleno)- serves as an ideal internal reference for calibrating dynamic NMR experiments. Its ⁷⁷Se nucleus provides a sensitive probe for monitoring conformational exchange processes. This compound is particularly valuable in academic and industrial laboratories conducting stereochemical research or developing new chiral catalysts where accurate measurement of activation parameters is critical.

As a Building Block for Synthesis via Radical Capture Reactions

The high efficiency of organoselenium compounds, such as diphenyl diselenide, in capturing carbon-centered radicals, as demonstrated in photoredox reactions , positions Benzene, (cyclohexylseleno)- as a key intermediate or end-product in radical-mediated synthetic pathways. Its use is recommended over sulfur or tellurium analogs when a high-yield, stable C–Se bond is required. This scenario is particularly relevant in medicinal chemistry for constructing selenium-containing pharmacophores and in materials science for synthesizing novel organoselenium polymers.

As an Analytical Standard for Selenium-77 NMR Spectral Libraries

The unique ⁷⁷Se NMR chemical shift of Benzene, (cyclohexylseleno)-, cataloged in major spectral databases such as the Wiley KnowItAll NMR Library [2] and SpringerMaterials [3], makes it an essential reference standard for the qualitative and quantitative analysis of selenium-containing mixtures. Analytical chemists in pharmaceutical, environmental, and petrochemical industries can rely on this compound to calibrate ⁷⁷Se NMR instruments, validate new synthetic routes, and identify unknown selenoethers in complex samples.

As a Model Compound for Validating Computational Chemistry Predictions

The availability of both experimental (NMR, X-ray) and predicted (density, boiling point, LogP) data for Benzene, (cyclohexylseleno)- allows it to function as a benchmark molecule for validating computational chemistry models and QSAR predictions for organoselenium compounds. Researchers developing new force fields or quantum mechanical methods for selenium-containing molecules can use this compound to assess the accuracy of their calculations against established experimental and high-quality predicted values.

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